N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide
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Overview
Description
N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-HYDROXYBENZOHYDRAZIDE is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure includes an indole moiety, which is a fused ring system consisting of a benzene ring and a pyrrole ring. This particular compound has been studied for its potential therapeutic applications, including its role as a selective type-2 cannabinoid receptor agonist .
Preparation Methods
The synthesis of N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-HYDROXYBENZOHYDRAZIDE typically involves the condensation of substituted isatin with hydrazides. One common method includes the reaction of 1,5-dimethyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 4-hydroxybenzohydrazide in the presence of a suitable catalyst and solvent. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent .
Chemical Reactions Analysis
N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-HYDROXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the benzohydrazide moiety.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-HYDROXYBENZOHYDRAZIDE has been explored for various scientific research applications, including:
Chemistry: As a building block for synthesizing other indole derivatives with potential biological activities.
Biology: Studied for its interactions with biological targets, particularly cannabinoid receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-HYDROXYBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as type-2 cannabinoid receptors (CB2). By binding to these receptors, the compound can modulate various signaling pathways involved in pain perception, inflammation, and cell proliferation. The exact molecular pathways and targets may vary depending on the specific biological context .
Comparison with Similar Compounds
N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-HYDROXYBENZOHYDRAZIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Isatin derivatives: Known for their antimicrobial and anticancer properties.
Indole-3-carbinol: Studied for its potential anticancer effects.
The uniqueness of N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-HYDROXYBENZOHYDRAZIDE lies in its specific structure and its selective agonism towards CB2 receptors, which distinguishes it from other indole derivatives with different biological targets and activities .
Properties
Molecular Formula |
C17H15N3O3 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
4-hydroxy-N-(2-hydroxy-1,5-dimethylindol-3-yl)iminobenzamide |
InChI |
InChI=1S/C17H15N3O3/c1-10-3-8-14-13(9-10)15(17(23)20(14)2)18-19-16(22)11-4-6-12(21)7-5-11/h3-9,21,23H,1-2H3 |
InChI Key |
IXIVAFNUEUEUBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)C3=CC=C(C=C3)O)O)C |
Origin of Product |
United States |
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